

A Spectroscopic Comparison of 6-Bromo-1-chloroisoquinoline and Related Compounds

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Compound of Interest

Compound Name: **6-Bromo-1-chloroisoquinoline**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **6-Bromo-1-chloroisoquinoline** with its synthetic precursors, 1-chloroisoquinoline and 6-bromoisoquinoline. The objective is to furnish researchers, scientists, and drug development professionals with essential data for the identification, characterization, and quality control of these compounds. The following sections present a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Data Presentation

The spectroscopic data for **6-Bromo-1-chloroisoquinoline** and its related compounds are summarized in the tables below. It is important to note that while some experimental data has been sourced, other data points, particularly for **6-Bromo-1-chloroisoquinoline**, are predicted due to the limited availability of published experimental spectra. Predicted values are denoted with an asterisk (*).

Table 1: ^1H NMR Spectroscopic Data (Predicted)*

Compound	H-3 (ppm)	H-4 (ppm)	H-5 (ppm)	H-7 (ppm)	H-8 (ppm)	Other Signals (ppm)
6-Bromo-1-chloroisoquinoline	7.6 (d)	8.1 (d)	8.0 (d)	7.8 (dd)	8.3 (s)	
1-Chloroisoquinoline	7.7 (d)	8.2 (d)	7.6 (m)	7.7 (m)	8.1 (d)	7.8-7.9 (m, 2H)
6-Bromoisoquinoline	7.5 (d)	8.4 (d)	7.9 (d)	7.7 (dd)	8.2 (s)	9.2 (s, 1H)

d = doublet, dd = doublet of doublets, m = multiplet, s = singlet

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)*

Compound	C-1	C-3	C-4	C-4a	C-5	C-6	C-7	C-8	C-8a
6-Bromo-1-chloroisoquinoline	152.1	121.5	142.3	128.9	130.5	121.8	136.2	128.4	137.1
1-Chloroisoquinoline	151.8	120.9	142.0	127.8	127.3	130.2	127.5	129.6	136.8
6-Bromoisoquinoline	152.3	120.2	143.5	128.5	130.8	119.9	135.7	127.9	136.1

Table 3: IR and Mass Spectrometry Data

Compound	Key IR Absorptions (cm ⁻¹)	Molecular Formula	Molecular Weight (g/mol)	Key Mass Spec. Fragments (m/z)
6-Bromo-1-e chloroisoquinolin	~3050 (Ar C-H), ~1600, ~1550 (C=C, C=N), ~1050 (C-Cl), ~670 (C-Br)	C ₉ H ₅ BrCIN	242.50[1][2]	241, 243 (M+1) ⁺ [1]
1-Chloroisoquinolin e	~3060 (Ar C-H), ~1610, ~1570 (C=C, C=N), ~1060 (C-Cl)	C ₉ H ₆ CIN	163.60[3]	164.0 (M) ⁺ [4]
6-Bromoisoquinolin e	~3040 (Ar C-H), ~1590, ~1560 (C=C, C=N), ~680 (C-Br)	C ₉ H ₆ BrN	208.06[5]	207, 209 (M) ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[6]
 - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6]

- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing, if required.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[6]
 - Acquire the ^1H and ^{13}C NMR spectra using standard pulse sequences. For ^{13}C NMR, proton decoupling is typically employed to simplify the spectrum.[6]
- Data Processing:
 - Apply Fourier transformation to the raw data (Free Induction Decay).
 - Perform phase and baseline corrections.
 - Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle to obtain a fine, homogeneous powder.[6]
 - Place a portion of the mixture into a pellet die and apply high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .[6]

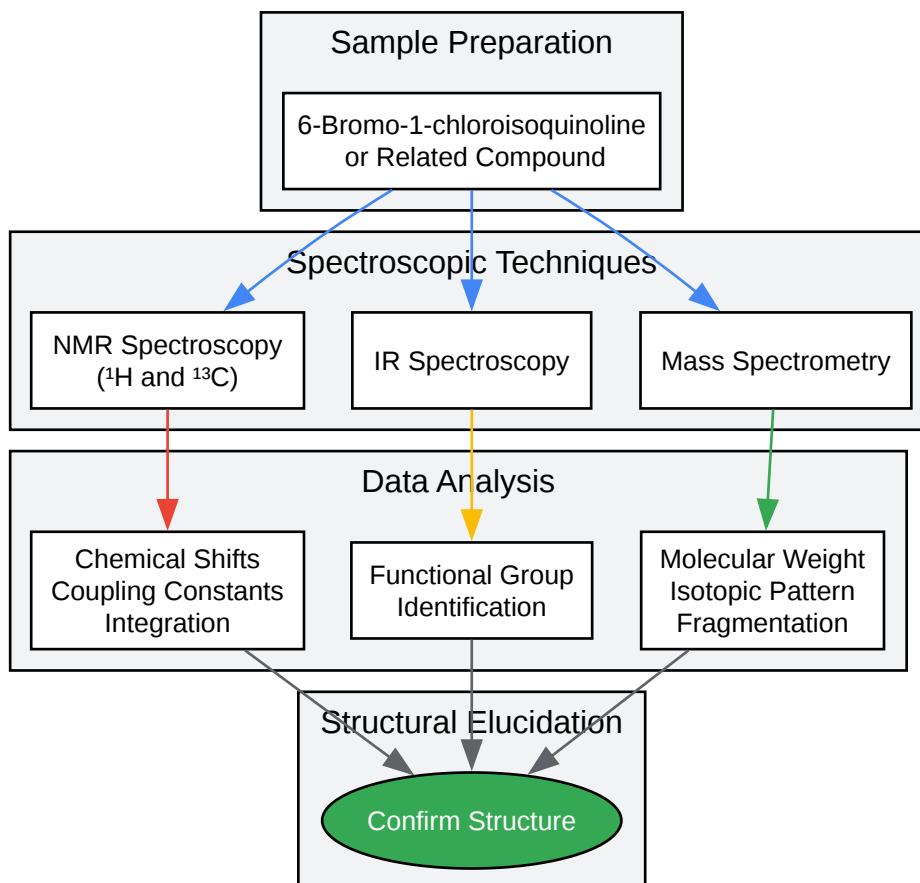
Mass Spectrometry (MS)

- Sample Introduction:
 - Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
 - Alternatively, for GC-MS analysis, dissolve the sample in a volatile solvent and inject it into the gas chromatograph.[5]
- Ionization and Analysis:
 - Vaporize the sample and ionize the molecules using a suitable technique such as Electron Ionization (EI) or Chemical Ionization (CI).
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[6]
- Data Interpretation:
 - The molecular ion peak provides the molecular weight of the compound. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern.
 - Analysis of the fragmentation pattern can provide valuable information for structural elucidation.

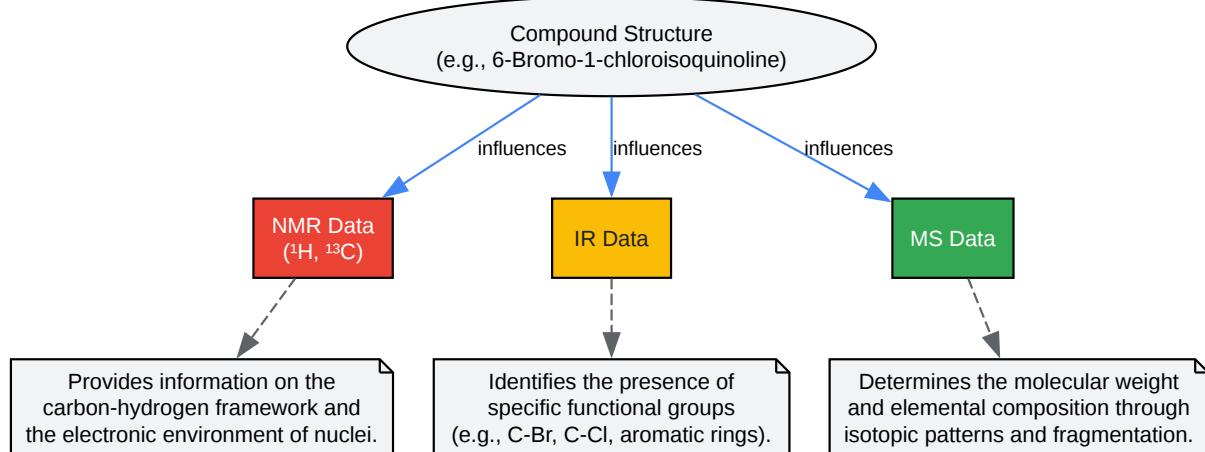
Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows involved in the spectroscopic analysis of **6-Bromo-1-chloroisoquinoline** and its related compounds.

Spectroscopic Analysis Workflow



Logical Relationship of Spectroscopic Data

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